
Lucidenic acid G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lucidenic acid G is a bio active chemical.
Applications De Recherche Scientifique
Anti-Cancer Properties
Lucidenic acid G exhibits significant anti-cancer activity. Research has demonstrated that it can inhibit the proliferation of various cancer cell lines, including hepatoma (HepG2) and leukemia cells.
- Mechanism of Action : Studies indicate that this compound suppresses the activity of matrix metalloproteinase-9 (MMP-9), a protein involved in cancer cell invasion and metastasis. This suppression occurs through the inactivation of signaling pathways such as MAPK/ERK and the reduction of NF-κB and AP-1 binding activities .
- Case Study : In a study published in Carcinogenesis, this compound was shown to inhibit PMA-induced invasion in HepG2 cells, demonstrating its potential as an anti-invasive agent .
Anti-Inflammatory Effects
This compound has been noted for its anti-inflammatory properties, which are critical in managing chronic inflammatory diseases.
- Research Findings : A review highlighted that lucidenic acids, including this compound, exhibit anti-inflammatory effects by modulating inflammatory mediators and pathways . This property is particularly beneficial in conditions like arthritis and other inflammatory disorders.
Antioxidant Activity
The antioxidant capacity of this compound contributes to its therapeutic potential by combating oxidative stress.
- Study Insights : A recent study found that extracts from Ganoderma lucidum, rich in lucidenic acids, demonstrated high antioxidant activity through DPPH radical scavenging assays . This suggests that this compound may help protect cells from oxidative damage.
Metabolic Benefits
This compound has shown promise in addressing metabolic disorders such as hyperlipidemia and hyperglycemia.
- Pharmacological Effects : Research indicates that lucidenic acids can inhibit enzymes related to glucose metabolism, thereby potentially lowering blood sugar levels . Additionally, they exhibit lipid-lowering effects, making them candidates for managing cholesterol levels.
Neuroprotective Effects
Emerging studies suggest that this compound may have neuroprotective properties.
- Potential Applications : Its ability to reduce oxidative stress may extend to protecting neuronal cells, offering a therapeutic avenue for neurodegenerative diseases like Alzheimer's and Parkinson's .
Data Table: Summary of Applications
Q & A
Basic Research Questions
Q. What are the structural characteristics and natural sources of lucidenic acid G?
this compound is a triterpenoid derivative isolated from the fungus Ganoderma lucidum (lingzhi). Its molecular formula is C29H40O8 , with a molecular weight of 516.64 g/mol . Structural analysis reveals a tetracyclic triterpene backbone with hydroxyl, carboxyl, and ester functional groups, which are common among lucidenic acids. Extraction typically involves ethanol or methanol solvent systems followed by semi-preparative reverse-phase HPLC for purification, as described for structurally similar compounds like lucidenic acid C and N .
Q. What methodologies are used to isolate and quantify this compound from Ganoderma lucidum?
Isolation protocols often include:
- Ethanol extraction : Crude extracts are partitioned using solvents like ethyl acetate to enrich triterpenoids.
- Chromatographic separation : Semi-preparative HPLC with C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) is standard for resolving lucidenic acids .
- Spectroscopic identification : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural confirmation. Quantification can be achieved via HPLC-UV or LC-MS using validated calibration curves .
Q. Are there established in vitro models to study this compound’s bioactivity?
While direct studies on this compound are limited, analogous research on other lucidenic acids (e.g., lucidenic acid B and C) employs:
- Cancer cell lines : HepG2 (liver cancer) and THP-1 (monocytic) cells for anti-proliferative or immunomodulatory assays .
- Enzyme inhibition assays : MMP-9 activity modulation in PMA-induced cells to study anti-metastatic effects .
- Signal transduction analysis : Western blotting for MAPK/ERK or NF-κB pathways to elucidate mechanisms .
Advanced Research Questions
Q. How can researchers address contradictions in reported pharmacological activities of this compound and related compounds?
Discrepancies in bioactivity data (e.g., anti-inflammatory vs. pro-inflammatory effects) may arise from:
- Source variability : Differences in G. lucidum subspecies, growth conditions, or extraction methods .
- Concentration-dependent effects : Low doses may stimulate immune cells (e.g., TNF-α induction in THP-1 cells), while high doses suppress inflammation .
- Experimental design : Use standardized protocols (e.g., PMA concentration in MMP-9 assays) and include positive controls (e.g., dexamethasone for anti-inflammatory studies) to improve reproducibility .
Q. What strategies are recommended for optimizing this compound’s stability in experimental settings?
- Storage conditions : Lyophilized powder stored at -20°C or dissolved in DMSO at -80°C to prevent degradation .
- Solvent selection : Use dimethyl sulfoxide (DMSO) for in vitro studies, ensuring final concentrations ≤0.1% to avoid cytotoxicity .
- Stability assays : Monitor compound integrity via HPLC at regular intervals during long-term experiments .
Q. How can computational tools enhance the study of this compound’s structure-activity relationships (SAR)?
- Molecular docking : Predict interactions with targets like MAPK or NF-κB using software such as AutoDock Vina .
- QSAR modeling : Correlate substituent effects (e.g., ester groups at C-26) with bioactivity using datasets from analogous lucidenic acids .
- Metabolomics : Untargeted LC-MS coupled with multivariate analysis to identify bioactive metabolites in complex extracts .
Q. Methodological Challenges and Solutions
Q. What are the limitations in current extraction protocols for this compound, and how can they be mitigated?
- Low yield : Triterpenoids like this compound often constitute <1% of crude extracts. Solution: Optimize solid-liquid extraction ratios (e.g., 1:20 w/v) and employ ultrasound-assisted extraction to enhance efficiency .
- Co-elution issues : Overlapping peaks in HPLC due to structural similarity with other lucidenic acids. Solution: Use UPLC with sub-2µm particles for higher resolution .
Q. How should researchers design dose-response studies to avoid non-specific effects of this compound?
- Range-finding assays : Start with broad concentrations (e.g., 1–100 µM) and narrow based on viability data (MTT assay) .
- Mechanistic validation : Include pathway-specific inhibitors (e.g., p38 MAPK inhibitor SB203580) to confirm target engagement .
Q. Data Gaps and Future Directions
Q. Why is there limited literature on this compound compared to other lucidenic acids?
Current studies focus on more abundant analogs like lucidenic acid B and C. To address this:
- Prioritize isolation : Scale up extraction from G. lucidum subspecies with higher G content .
- Collaborative efforts : Share purified standards across labs to accelerate bioactivity screening .
Q. What advanced techniques could resolve uncertainties in this compound’s mechanism of action?
Propriétés
Numéro CAS |
102607-21-6 |
---|---|
Formule moléculaire |
C27H40O7 |
Poids moléculaire |
476.6 g/mol |
Nom IUPAC |
(4R)-4-[(4S,5R,7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4-(hydroxymethyl)-4,10,13,14-tetramethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C27H40O7/c1-14(6-7-21(33)34)15-10-20(32)27(5)23-16(29)11-18-24(2,9-8-19(31)25(18,3)13-28)22(23)17(30)12-26(15,27)4/h14-16,18,20,28-29,32H,6-13H2,1-5H3,(H,33,34)/t14-,15-,16+,18-,20+,24+,25-,26-,27+/m1/s1 |
Clé InChI |
PWSMDKBWXADYJS-HPMFNFBQSA-N |
SMILES |
CC(CCC(=O)O)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)CO)C)O)C)C)O |
SMILES isomérique |
C[C@H](CCC(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)[C@]4(C)CO)C)O)C)C)O |
SMILES canonique |
CC(CCC(=O)O)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)CO)C)O)C)C)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Lucidenic acid G |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.